molecular formula C8H14O2 B1429998 3-Methoxy-2,2,4-trimethylcyclobutan-1-one CAS No. 1427378-92-4

3-Methoxy-2,2,4-trimethylcyclobutan-1-one

Cat. No.: B1429998
CAS No.: 1427378-92-4
M. Wt: 142.2 g/mol
InChI Key: TYKLBHRYEGJSEZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,4-trimethylcyclobutan-1-one is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-2,2,4-trimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6(9)8(2,3)7(5)10-4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKLBHRYEGJSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C1=O)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-2,2,4-trimethylcyclobutan-1-one (commonly referred to as MTMC) is a cyclic ketone with a unique structure that has garnered interest in various fields, particularly in biological and medicinal chemistry. This compound is characterized by its methoxy group and trimethyl substitution on the cyclobutane ring, which may influence its biological properties and potential applications.

Chemical Structure

  • Molecular Formula : C8_8H14_{14}O2_2
  • SMILES : CC1C(C(C1=O)(C)C)OC
  • InChI : InChI=1S/C8H14O2/c1-5-6(9)8(2,3)7(5)10/h5,7H,1-4H3_3

Biological Activity Overview

The biological activity of MTMC has been explored in several studies focusing on its potential therapeutic effects. The compound's structural features suggest it may interact with biological targets, leading to various pharmacological effects.

Antimicrobial Activity

MTMC has shown promising antimicrobial properties. In a study evaluating various cyclic ketones, MTMC exhibited significant inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Cytotoxicity and Anticancer Potential

Research indicates that MTMC may possess cytotoxic effects against cancer cell lines. A recent study assessed the compound's efficacy against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Results Summary:

  • Cell Line : MCF-7
    • IC50_{50} : 25 µM
  • Cell Line : HT-29
    • IC50_{50} : 30 µM

These findings suggest that MTMC may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

The exact mechanism of action for MTMC remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in metabolic pathways. Similar compounds have been shown to modulate signaling pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, MTMC was tested alongside standard antibiotics against multi-drug resistant strains. The results indicated that MTMC enhanced the effectiveness of certain antibiotics when used in combination therapy.

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that treatment with MTMC led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a potential mechanism for its cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2,2,4-trimethylcyclobutan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2,2,4-trimethylcyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.